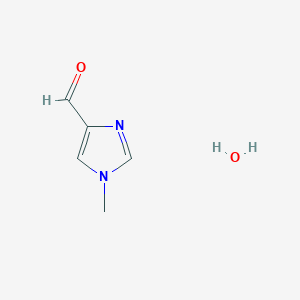

1-Methylimidazole-4-carbaldehyde;hydrate

Description

1-Methylimidazole-4-carbaldehyde hydrate is an imidazole derivative characterized by a methyl group at the 1-position and an aldehyde functional group at the 4-position of the heterocyclic ring, with associated water molecules in its crystalline structure. Hydrates generally exhibit enhanced solubility in polar solvents compared to anhydrous forms due to hydrogen bonding with water molecules .

Properties

CAS No. |

651731-85-0 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

1-methylimidazole-4-carbaldehyde;hydrate |

InChI |

InChI=1S/C5H6N2O.H2O/c1-7-2-5(3-8)6-4-7;/h2-4H,1H3;1H2 |

InChI Key |

NEBNXAFUOOHDFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C=O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazole-4-carbaldehyde;hydrate can be synthesized through several methodsThis can be achieved using reagents such as formaldehyde and methylamine under acidic conditions .

Industrial Production Methods: Industrial production typically involves the Radziszewski reaction, which combines glyoxal, formaldehyde, ammonia, and methylamine. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazole-4-carbaldehyde;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Methylimidazole-4-carbaldehyde;hydrate has the following chemical properties:

- Molecular Formula : C5H6N2O

- Molecular Weight : 110.116 g/mol

- CAS Number : 17289-26-8

- Melting Point : 174-177 °C

- Solubility : Soluble in DMSO and methanol

Medicinal Applications

1-Methylimidazole-4-carbaldehyde;hydrate is utilized in the synthesis of biologically active compounds. Its derivatives have shown potential in the development of pharmaceuticals, particularly for conditions such as cancer and infectious diseases.

Case Study: Antimalarial Drug Synthesis

Research indicates that 1-methylimidazole derivatives are used in the synthesis of antimalarial compounds. The compound serves as a precursor for creating novel imidazole-based drugs that exhibit potent activity against malaria parasites. The synthesis involves the formation of imidazolones which have been tested for their efficacy against various strains of Plasmodium .

Sensor Technology

The compound is also employed in the fabrication of colorimetric chemosensors. These sensors are designed to detect specific ions or molecules through a color change, making them useful for environmental monitoring and safety applications.

Case Study: Colorimetric Chemosensor Development

A study demonstrated the use of 1-methylimidazole-4-carbaldehyde;hydrate in developing a chemosensor for detecting heavy metal ions. The sensor exhibited a distinct color change upon interaction with target ions, showcasing its potential for real-time environmental monitoring .

Material Science Applications

In materials science, 1-methylimidazole-4-carbaldehyde;hydrate plays a role in synthesizing advanced materials, including polymers and nanomaterials.

Case Study: Polymer Synthesis

The compound has been utilized to synthesize polymeric materials with enhanced properties. For instance, it has been incorporated into polymer networks to improve thermal stability and mechanical strength. These materials are being explored for use in coatings and composites .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Methylimidazole-4-carbaldehyde;hydrate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also serve as a ligand, coordinating with metal ions in catalytic processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or catalysis .

Comparison with Similar Compounds

Structural and Functional Differences

- Aldehyde vs. Carboxylic Acid : 1-Methylimidazole-4-carbaldehyde hydrate and 5-Methyl-1H-imidazole-4-carbaldehyde contain aldehyde groups, whereas 1-Methylimidazole-5-carboxylic acid has a carboxylic acid group, altering solubility (e.g., carboxylic acids are more polar) .

- Methyl Position: 4-Methylimidazole lacks the aldehyde group but shares a methyl substitution at position 4, which is critical in its carcinogenic activity .

- Hydrate vs. Anhydrous Forms : Hydrates (e.g., SB 431542 hydrate) typically exhibit higher thermal stability and reduced hygroscopicity compared to anhydrous forms .

Toxicity and Regulatory Considerations

- 4-Methylimidazole: Classified by IARC as a possible human carcinogen (Group 2B) due to evidence of lung tumors in rodents. Regulatory limits exist in food products (e.g., California Proposition 65) .

- Aldehyde Derivatives: No direct carcinogenicity data for 1-Methylimidazole-4-carbaldehyde hydrate, but aldehydes generally require handling precautions due to reactivity .

Biological Activity

1-Methylimidazole-4-carbaldehyde;hydrate (CAS No. 651731-85-0) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

1-Methylimidazole-4-carbaldehyde is characterized by its unique imidazole ring structure, which plays a crucial role in its biological interactions. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and reactivity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 126.12 g/mol |

| CAS Number | 651731-85-0 |

Biological Activity

The biological activity of 1-methylimidazole-4-carbaldehyde;hydrate has been investigated through various studies, highlighting its interactions with biological systems.

1-Methylimidazole derivatives are known to interact with heme-containing proteins, influencing enzymatic activities. For instance, the binding affinity of 1-methylimidazole to cytochrome c peroxidase (CcP) was studied, revealing two kinetic phases in the binding process. The apparent equilibrium dissociation constant (KD) for 1-methylimidazole was found to be approximately 0.85 mM at pH 7, indicating a moderate binding affinity .

Case Studies and Research Findings

- Binding Studies : Research demonstrated that 1-methylimidazole binds to yeast cytochrome c peroxidase with significant changes in spectroscopic properties upon binding, suggesting partial ionization of the bound compound .

- Toxicological Profile : In toxicity studies conducted on rats, acute oral toxicity was evaluated with an LD50 of approximately 1144 mg/kg body weight. The study indicated that at higher doses, there were observable clinical signs such as tonic cramps and changes in liver weights, suggesting potential hepatotoxic effects .

- Synthesis and Applications : The compound has been synthesized through various methods and explored for its potential as a precursor in drug development due to its biological properties. Its derivatives have been studied for therapeutic applications including agonists for parathyroid hormone receptors .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of 1-methylimidazole-4-carbaldehyde;hydrate:

| Compound | Binding Affinity (KD) | Notable Effects |

|---|---|---|

| Imidazole | ~3.3 mM | General enzyme interactions |

| 4-Nitroimidazole | ~0.2 mM | Antimicrobial properties |

| 1-Methylimidazole | ~0.85 mM | Modulates enzymatic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.